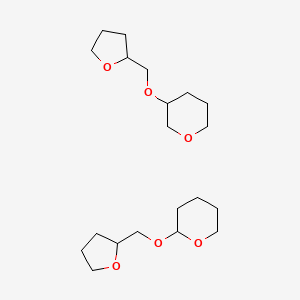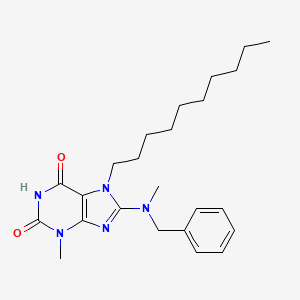
2-(oxolan-2-ylmethoxy)oxane;3-(oxolan-2-ylmethoxy)oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane are organic compounds that belong to the class of ethers. These compounds are characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) and an oxolan ring (a five-membered ring containing one oxygen atom) connected via a methoxy group. They are used in various chemical and industrial applications due to their unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane typically involves the reaction of oxane derivatives with oxolan derivatives under specific conditions. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion.
Industrial Production Methods
Industrial production of these compounds may involve continuous flow processes to ensure high yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction. The products are then purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert these compounds into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane have various applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They can be used as building blocks for the synthesis of biologically active compounds.
Medicine: Research into their potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: These compounds are used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane involves their interaction with specific molecular targets. These compounds can act as ligands, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Tetrahydrofuran (THF): A five-membered ring ether similar to the oxolan ring.
1,4-Dioxane: A six-membered ring ether similar to the oxane ring.
Methoxyethane: An ether with a simpler structure but similar functional groups.
Uniqueness
2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane are unique due to their combined oxane and oxolan rings, which provide distinct chemical properties and reactivity compared to simpler ethers. This makes them valuable in various specialized applications.
特性
分子式 |
C20H36O6 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
2-(oxolan-2-ylmethoxy)oxane;3-(oxolan-2-ylmethoxy)oxane |
InChI |
InChI=1S/2C10H18O3/c1-3-9(7-11-5-1)13-8-10-4-2-6-12-10;1-2-6-12-10(5-1)13-8-9-4-3-7-11-9/h2*9-10H,1-8H2 |
InChIキー |
OMNURHQDSBSXKB-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCC2CCCO2.C1CC(COC1)OCC2CCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12043803.png)

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (6-methyl-pyridin-2-yl)-amide](/img/structure/B12043813.png)



![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12043836.png)

![1-(4-Bromophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B12043853.png)


![2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B12043873.png)

